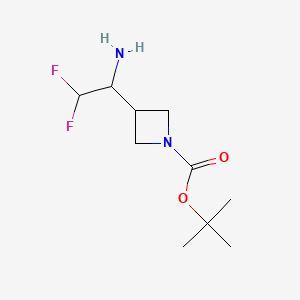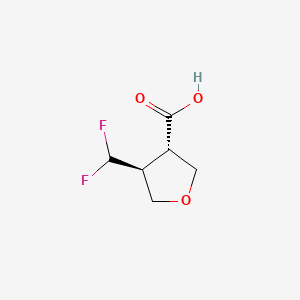
rac-(3R,4R)-4-(difluoromethyl)oxolane-3-carboxylicacid,trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(3R,4R)-4-(difluoromethyl)oxolane-3-carboxylicacid,trans: is a synthetic organic compound that belongs to the class of oxolane carboxylic acids This compound is characterized by the presence of a difluoromethyl group and a carboxylic acid functional group attached to an oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-4-(difluoromethyl)oxolane-3-carboxylicacid,trans typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate diols or epoxides.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl halides or difluoromethyl sulfonates under suitable conditions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxolane derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups such as alcohols or aldehydes.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane ketones or aldehydes, while reduction may produce oxolane alcohols.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules:
Biology:
Biochemical Studies: The compound may be used in studies to understand the biochemical pathways and interactions involving oxolane derivatives.
Medicine:
Drug Development:
Industry:
Material Science: The compound may find applications in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which rac-(3R,4R)-4-(difluoromethyl)oxolane-3-carboxylicacid,trans exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. The difluoromethyl group and carboxylic acid functional group play crucial roles in these interactions.
Comparaison Avec Des Composés Similaires
4-(Difluoromethyl)oxolane-3-carboxylicacid: A compound with a similar structure but different stereochemistry.
3-(Difluoromethyl)oxolane-4-carboxylicacid: A compound with the difluoromethyl and carboxylic acid groups at different positions on the oxolane ring.
Uniqueness: rac-(3R,4R)-4-(difluoromethyl)oxolane-3-carboxylicacid,trans is unique due to its specific stereochemistry and the presence of both difluoromethyl and carboxylic acid functional groups
Propriétés
Formule moléculaire |
C6H8F2O3 |
|---|---|
Poids moléculaire |
166.12 g/mol |
Nom IUPAC |
(3S,4S)-4-(difluoromethyl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C6H8F2O3/c7-5(8)3-1-11-2-4(3)6(9)10/h3-5H,1-2H2,(H,9,10)/t3-,4-/m1/s1 |
Clé InChI |
BNWYFKUYIZIGSU-QWWZWVQMSA-N |
SMILES isomérique |
C1[C@H]([C@@H](CO1)C(=O)O)C(F)F |
SMILES canonique |
C1C(C(CO1)C(=O)O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


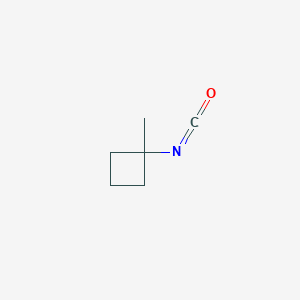

![rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-5-carboxylicacid](/img/structure/B13585057.png)
![3-{Bicyclo[2.2.1]heptan-1-yl}morpholine](/img/structure/B13585062.png)



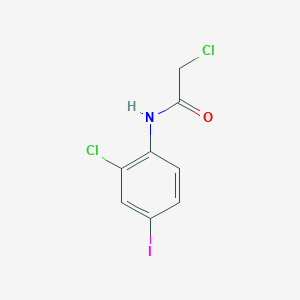
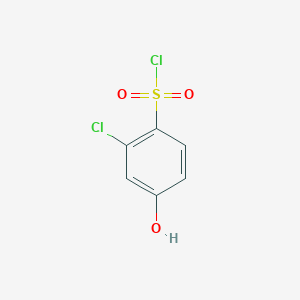
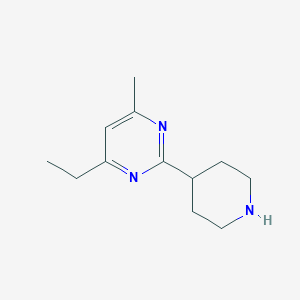
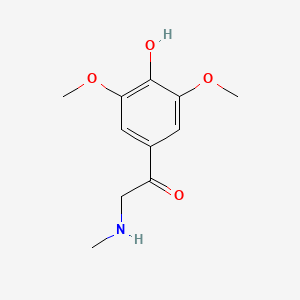
![6-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13585110.png)
